2,3,5-Trichlorobenzoic acid
Overview
Description
2,3,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by chlorine atoms. This compound has the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is a solid at room temperature with a melting point of approximately 166-167°C .
Mechanism of Action
Target of Action
2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid that plays a role as a bacterial xenobiotic metabolite . It is formed in the soil and taken up through the roots by crops . .
Mode of Action
It is known to enhance the dechlorination of congeners in aroclor 1248 . This suggests that it may interact with its targets to facilitate the breakdown of certain compounds.
Biochemical Pathways
It is known to be involved in the degradation of polychlorinated biphenyls (pcbs), where it is formed as a final degradation product .
Result of Action
It is known to enhance the dechlorination of congeners in aroclor 1248 , suggesting that it may contribute to the breakdown of certain compounds at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is formed in the soil and taken up through the roots by crops , suggesting that soil conditions may influence its formation and uptake.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
The effects of 2,3,5-Trichlorobenzoic acid vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorobenzoic acid can be synthesized through various methods. One common method involves the chlorination of benzoic acid under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,3,5-trichlorobenzyl alcohol or 2,3,5-trichlorobenzaldehyde.
Oxidation: Formation of more oxidized derivatives such as trichlorobenzoquinone.
Scientific Research Applications
2,3,5-Trichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on bacterial metabolism and as a potential antibacterial agent.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 2,6-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 3,5-Dichlorobenzoic acid
Uniqueness
2,3,5-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring, which confer distinct chemical properties and reactivity compared to other dichlorobenzoic acids. This unique substitution pattern influences its reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,5-trichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDSIZRJWMQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074285 | |
Record name | 2,3,5-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-73-7, 8003-94-9 | |
Record name | 2,3,5-Trichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,5(or 2,3,6)-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,5-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3,5-Trichlorobenzoic acid be used to create metal-organic frameworks with interesting magnetic properties?
A1: Yes, research suggests that this compound can be used as a building block for metal-organic frameworks (MOFs) with intriguing magnetic properties. In a study published in [], researchers synthesized three novel 3d–4f tetranuclear complexes using this compound (abbreviated as HL in the study), 2,2′-bipyridine, CoCl2·6H2O, and different lanthanide oxides (Ln2O3, where Ln = Dy, Ho, or Er). These complexes, denoted as Co2Ln2(L)10(bipy)2, were characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. The study revealed that the this compound molecules acted as bridging ligands, coordinating to adjacent metal ions through various modes (μ2 : η2, η1 and μ2 : η1, η1) and contributing to the formation of 2D layered structures. Furthermore, magnetic studies indicated the presence of ferromagnetic interactions between adjacent metal ions in the complexes containing Dysprosium (Dy) and Erbium (Er). This research highlights the potential of this compound in designing novel MOFs with tunable magnetic properties for various applications.
Q2: Are there any immunological methods available to detect this compound?
A2: Yes, researchers have successfully developed a highly specific and sensitive indirect competitive ELISA (ciELISA) for the detection of this compound, commonly known as Dicamba. [] This method utilizes polyclonal antibodies produced by immunizing New Zealand white rabbits with a Dicamba-ovalbumin conjugate. These antibodies demonstrated minimal cross-reactivity (<0.1%) with structurally similar compounds, including 2,3,6-Trichlorobenzoic acid and 2-amino-3,5-dichlorobenzoic acid, highlighting the assay's specificity. The ciELISA exhibited a linear detection range of 1 to 100 ng·mL-1, with a detection limit (IC20) of 1.779 ng·mL-1. This development allows for the sensitive and accurate quantification of Dicamba in various matrices, paving the way for effective monitoring and control of this compound in environmental and food samples.
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